N'-(2-phenylacetyl)cyclopropanecarbohydrazide
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Overview
Description
N’-(2-phenylacetyl)cyclopropanecarbohydrazide is a chemical compound with the molecular formula C12H14N2O2 It is known for its unique structure, which includes a cyclopropane ring and a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenylacetyl)cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarboxylic acid hydrazide with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for N’-(2-phenylacetyl)cyclopropanecarbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenylacetyl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The phenylacetyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylacetyl derivatives.
Scientific Research Applications
N’-(2-phenylacetyl)cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-phenylacetyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-(2-phenylacetyl)hydrazine: Lacks the cyclopropane ring, making it less rigid.
Cyclopropanecarbohydrazide: Lacks the phenylacetyl group, affecting its reactivity and biological activity.
Phenylacetylhydrazine: Similar structure but without the cyclopropane ring.
Uniqueness
N’-(2-phenylacetyl)cyclopropanecarbohydrazide is unique due to the presence of both the cyclopropane ring and the phenylacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2-phenylacetyl)cyclopropanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11(8-9-4-2-1-3-5-9)13-14-12(16)10-6-7-10/h1-5,10H,6-8H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCUFSKDSZFNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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